

Application Notes and Protocols for Ssr 146977

Clinical Trials

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Compound of Interest

Compound Name: Ssr 146977

Cat. No.: B1681114

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for clinical trials of **Ssr 146977**, a potent and selective antagonist of the tachykinin NK3 receptor. The protocols outlined below are intended to guide researchers in designing and executing robust clinical studies to evaluate the efficacy and safety of **Ssr 146977** for psychiatric disorders such as schizophrenia and major depressive disorder.

Introduction

Ssr 146977 is a nonpeptide antagonist of the tachykinin NK3 receptor, which is predominantly expressed in the central nervous system.^{[1][2]} The NK3 receptor and its endogenous ligand, neurokinin B (NKB), are implicated in the pathophysiology of various neuropsychiatric and neuroendocrine disorders. Preclinical studies have demonstrated the potential of **Ssr 146977** to modulate neurotransmitter systems and behaviors relevant to schizophrenia and depression. ^{[1][2]} These notes provide a framework for translating these preclinical findings into a clinical research setting.

Data Presentation: Preclinical Pharmacological Profile of Ssr 146977

The following tables summarize the key preclinical data for **Ssr 146977**, providing a foundation for dose selection and target engagement assessment in clinical trials.

Table 1: In Vitro Activity of **Ssr 146977**^[1]

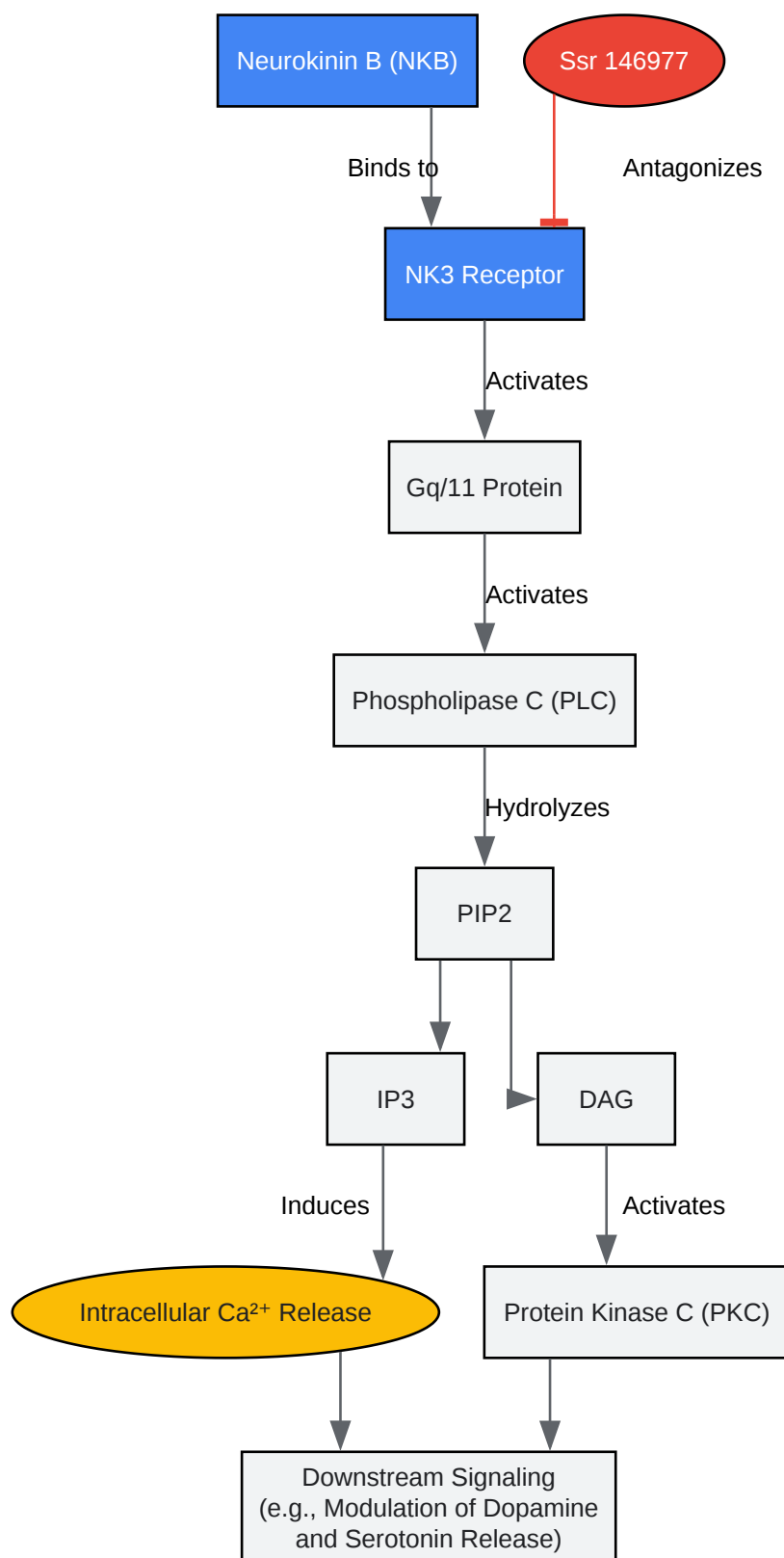
Assay Type	Cell Line/Tissue	Ligand	Parameter	Value (nM)
Receptor Binding	CHO cells expressing human NK3 receptor	[³ H]Neurokinin B	Ki	0.26
Receptor Binding	CHO cells expressing human NK2 receptor	-	Ki	19.3
Functional Antagonism	CHO cells expressing human NK3 receptor	Senktide	IC50 (Inositol Monophosphate Formation)	7.8 - 13
Functional Antagonism	CHO cells expressing human NK3 receptor	Senktide	IC50 (Intracellular Calcium Mobilization)	10
Functional Antagonism	Guinea pig ileum	[MePhe ⁷]neurokinin B	pA ₂	9.07

Table 2: In Vivo Activity of **Ssr 146977**

Animal Model	Species	Endpoint	Route of Administration	Effective Dose
NK3 Receptor-Mediated Turning Behavior	Gerbil	Inhibition of turning	i.p.	ID50 = 0.2 mg/kg
NK3 Receptor-Mediated Turning Behavior	Gerbil	Inhibition of turning	p.o.	ID50 = 0.4 mg/kg
Senktide-Induced Acetylcholine Release	Guinea pig	Antagonism in hippocampus	i.p.	0.3 and 1 mg/kg
Senktide-Induced Norepinephrine Release	Guinea pig	Antagonism in prefrontal cortex	i.p.	0.3 mg/kg
Haloperidol-Induced Increase in Dopamine A10 Neuron Activity	Guinea pig	Prevention of increase	i.p.	1 and 3 mg/kg

Signaling Pathway

The therapeutic potential of **Ssr 146977** stems from its ability to block the neurokinin B (NKB) signaling pathway through the NK3 receptor. This pathway is implicated in the modulation of dopaminergic and serotonergic systems, which are key targets in the treatment of psychiatric disorders.



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Figure 1. Ssr 146977 Mechanism of Action.

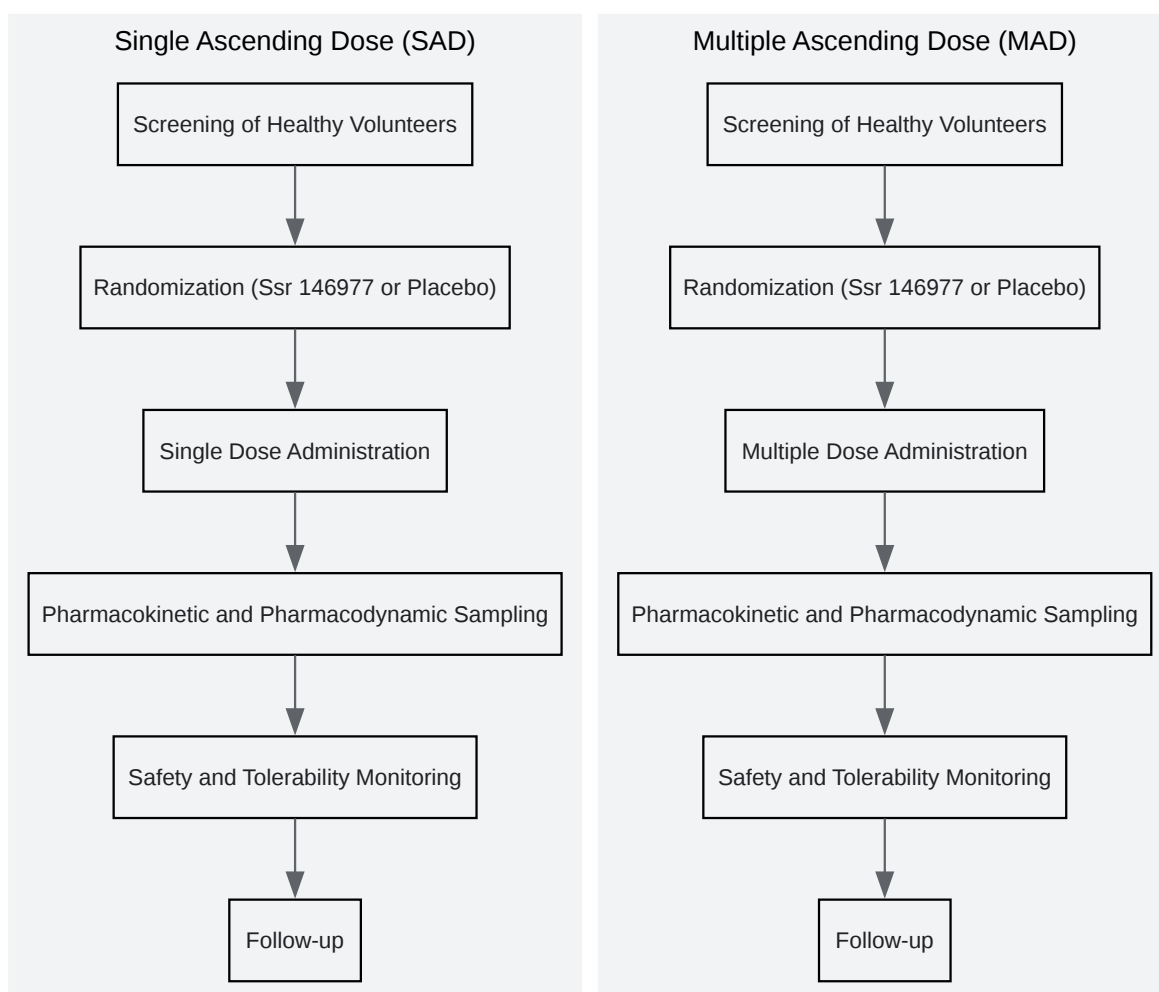
Experimental Protocols

The following protocols are designed for Phase I and Phase II clinical trials of **Ssr 146977**.

Phase I Clinical Trial: Safety, Tolerability, and Pharmacokinetics

Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses of **Ssr 146977** in healthy volunteers.

Experimental Workflow:



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Figure 2. Phase I Clinical Trial Workflow.

Methodology:

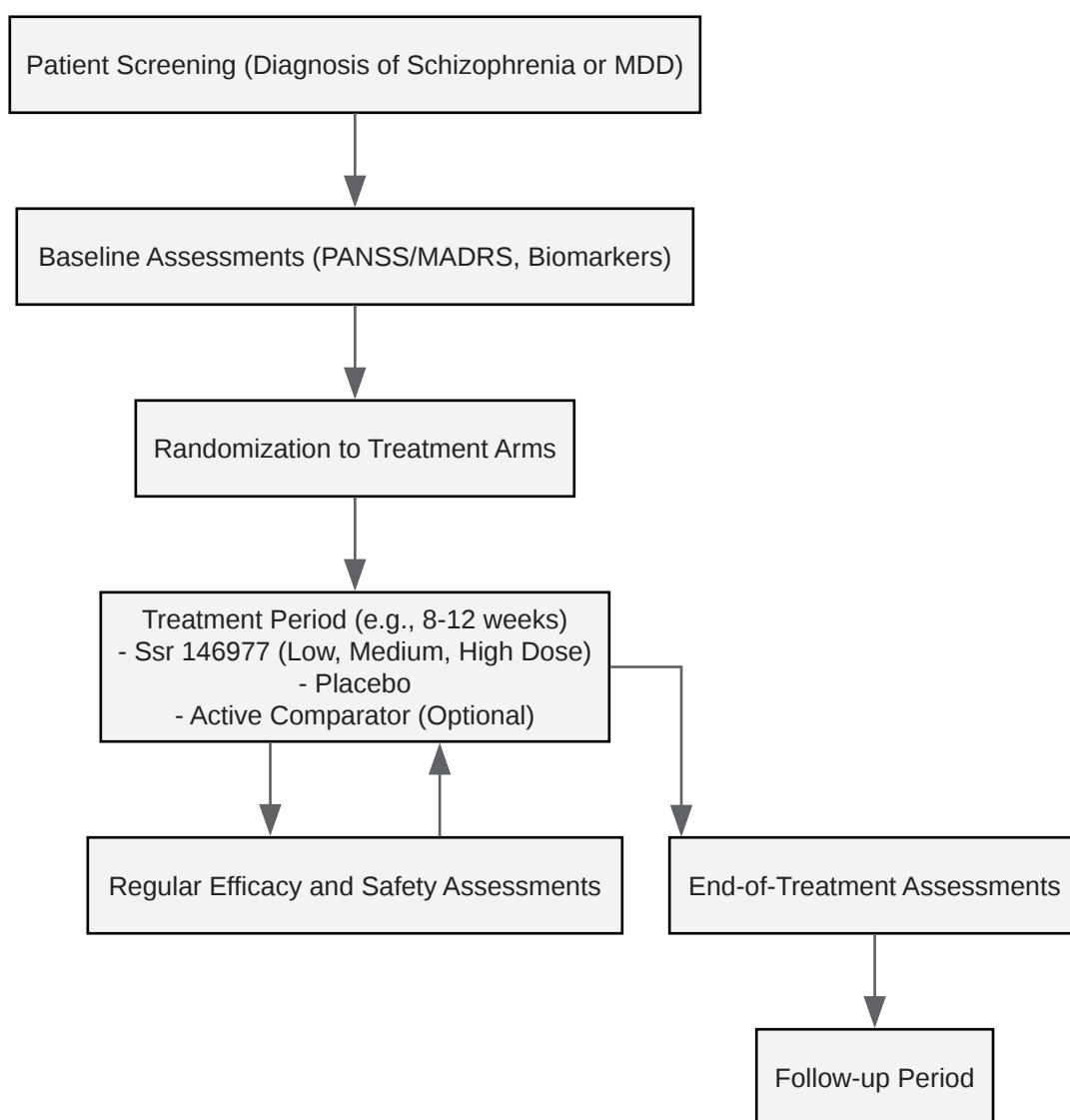
- Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
- Participant Population: Healthy male and female volunteers, aged 18-55 years.
- Intervention:
 - SAD Cohorts: Single oral doses of **Ssr 146977** (e.g., 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg) or placebo.
 - MAD Cohorts: Multiple oral doses of **Ssr 146977** (e.g., 10 mg, 25 mg, 50 mg daily for 14 days) or placebo.
- Pharmacokinetic Assessments:
 - Serial blood samples will be collected at pre-dose and at specified time points post-dose to determine the plasma concentrations of **Ssr 146977** and its metabolites.
 - PK parameters to be calculated include C_{max}, T_{max}, AUC, and half-life.
- Pharmacodynamic Assessments:
 - Biomarkers: As NK3 receptor antagonism can modulate the hypothalamic-pituitary-gonadal axis, plasma levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone will be measured.
 - Neuroimaging: Functional magnetic resonance imaging (fMRI) may be employed to assess changes in brain activity in response to emotional or cognitive tasks.
- Safety and Tolerability Assessments:
 - Adverse events (AEs) will be monitored and recorded throughout the study.

- Vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, and urinalysis) will be performed at regular intervals.

Phase II Clinical Trial: Efficacy and Safety in Patients

Objective: To evaluate the efficacy, safety, and dose-response of **Ssr 146977** in patients with schizophrenia or major depressive disorder.

Experimental Workflow:



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Figure 3. Phase II Clinical Trial Workflow.

Methodology:

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
- Participant Population: Patients diagnosed with schizophrenia or major depressive disorder according to DSM-5 criteria.
- Intervention:
 - Patients will be randomized to receive one of several fixed doses of **Ssr 146977** (e.g., 10 mg, 25 mg, 50 mg daily), placebo, or an active comparator for a predefined treatment period (e.g., 8-12 weeks).
- Efficacy Assessments:
 - For Schizophrenia: The primary efficacy endpoint will be the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score. Secondary endpoints may include changes in PANSS subscales, the Clinical Global Impression (CGI) scale, and cognitive function tests.
 - For Major Depressive Disorder: The primary efficacy endpoint will be the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score. Secondary endpoints may include changes in the Hamilton Depression Rating Scale (HDRS), the CGI scale, and measures of anhedonia.
- Biomarker and Target Engagement Assessments:
 - Blood samples will be collected to measure plasma concentrations of **Ssr 146977** and relevant biomarkers (e.g., LH, testosterone, inflammatory markers).
 - Cerebrospinal fluid (CSF) analysis for NKB and other relevant neuropeptides may be considered in a subset of patients to directly assess target engagement in the CNS.
- Safety and Tolerability Assessments:

- AEs, vital signs, ECGs, and clinical laboratory parameters will be monitored throughout the study.

Key Experimental Protocols in Detail

Protocol: Administration of the Positive and Negative Syndrome Scale (PANSS)

Purpose: To assess the severity of positive, negative, and general psychopathology symptoms in patients with schizophrenia.

Procedure:

- The PANSS is a 30-item, semi-structured clinical interview administered by a trained and calibrated rater.
- The interview should be conducted in a quiet and private setting.
- The rater scores each item on a 7-point scale (1 = absent to 7 = extreme) based on the patient's self-report and observable behavior during the interview and over the preceding week.
- The total PANSS score is the sum of the scores for all 30 items. Subscale scores for positive, negative, and general psychopathology can also be calculated.
- Regular rater training and calibration are essential to ensure inter-rater reliability.

Protocol: Administration of the Montgomery-Åsberg Depression Rating Scale (MADRS)

Purpose: To assess the severity of depressive symptoms in patients with major depressive disorder.

Procedure:

- The MADRS is a 10-item, clinician-rated scale.
- The interview should be conducted by a trained clinician.

- Each item is rated on a 7-point scale (0 to 6) based on the patient's report of their symptoms over the past week.
- The total MADRS score is the sum of the scores for all 10 items.
- The use of a structured interview guide, such as the SIGMA, is recommended to enhance standardization.

Conclusion

The successful clinical development of **Ssr 146977** will depend on a well-designed and executed clinical trial program. The application notes and protocols provided herein offer a comprehensive framework for the initial phases of clinical investigation. By carefully considering the preclinical data, employing robust clinical trial designs, and utilizing validated assessment tools, researchers can effectively evaluate the therapeutic potential of **Ssr 146977** for the treatment of schizophrenia and major depressive disorder.

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References

- 1. Biochemical and pharmacological activities of SSR 146977, a new potent nonpeptide tachykinin NK3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
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